molecular formula C15H11BrO2 B5875767 2-benzyl-3-bromo-1-benzofuran-5-ol

2-benzyl-3-bromo-1-benzofuran-5-ol

Cat. No.: B5875767
M. Wt: 303.15 g/mol
InChI Key: APFNKGFTRPGTGZ-UHFFFAOYSA-N
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Description

2-Benzyl-3-bromo-1-benzofuran-5-ol is a functionalized benzofuran derivative designed for advanced chemical and pharmaceutical research. The benzofuran scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in numerous natural products . This particular compound features key structural modifications that enhance its potential as a versatile synthetic intermediate. The bromine atom at the 3-position serves as a reactive handle for further functionalization via cross-coupling reactions, enabling the construction of more complex molecular architectures . The benzyl group at the 2-position and the phenolic hydroxyl group at the 5-position contribute to the molecule's overall hydrophobicity and potential for hydrogen bonding, which can be critical for modulating its interaction with biological targets . Benzofuran derivatives have demonstrated a wide spectrum of significant biological activities in scientific studies, including potent antitumor, antibacterial, and antioxidant effects . The specific pattern of substitution on this compound suggests its primary research value lies in the exploration of structure-activity relationships (SAR), particularly in the development of novel therapeutic agents. Researchers can utilize this intermediate in programs aimed at anticancer drug discovery, given that halogenated benzofurans have shown promising cytotoxic activities by interacting with targets like tubulin or kinases . Furthermore, its structure aligns with compounds investigated as anti-inflammatory agents or as inhibitors of enzymes like acetylcholinesterase . This chemical is intended for use in hit-to-lead optimization, mechanistic studies, and as a building block in synthetic organic chemistry.

Properties

IUPAC Name

2-benzyl-3-bromo-1-benzofuran-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrO2/c16-15-12-9-11(17)6-7-13(12)18-14(15)8-10-4-2-1-3-5-10/h1-7,9,17H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFNKGFTRPGTGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C3=C(O2)C=CC(=C3)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-benzyl-3-bromo-1-benzofuran-5-ol can be achieved through several synthetic routes. One common method involves the cyclization of o-hydroxybenzyl ketones under basic conditions . Another approach is the dehydrative cyclization of o-hydroxyacetophenones . Industrial production methods may involve the use of transition-metal catalysis to facilitate the cyclization process . These methods provide efficient and high-yielding pathways for the synthesis of this compound.

Chemical Reactions Analysis

2-Benzyl-3-bromo-1-benzofuran-5-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve halogenation or nitration, leading to the formation of different derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-benzyl-3-bromo-1-benzofuran-5-ol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity . For example, it may inhibit the activity of certain enzymes involved in tumor growth or bacterial cell wall synthesis . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of Benzofuran Derivatives

Compound Name Substituents (Position) Key Pharmacological Activities Reference
2-Benzyl-3-bromo-1-benzofuran-5-ol (Target) 2: Benzyl; 3: Br; 5: OH Hypothesized: Antimicrobial
5-Bromo-3-cyclohexylsulfonyl-2,7-dimethyl-1-benzofuran 3: Cyclohexylsulfonyl; 5: Br; 2,7: Me Antibacterial, Antitumor
5-Bromo-2-phenyl-3-phenylsulfinyl-1-benzofuran 2: Phenyl; 3: Ph-SO; 5: Br Kinase inhibition
7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol 5: Me; 7: Br; 3: OH (dihydro core) Not specified

Q & A

Q. What are the key synthetic strategies for preparing 2-benzyl-3-bromo-1-benzofuran-5-ol, and how are intermediates characterized?

Methodological Answer: Synthesis typically involves bromination of a benzofuran precursor followed by functionalization. For example:

  • Step 1: Bromination of a benzofuran derivative (e.g., 1-benzofuran-5-ol) using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃) to introduce the bromine atom at the 3-position .
  • Step 2: Benzylation at the 2-position via nucleophilic substitution or Friedel-Crafts alkylation, using benzyl chloride or bromide under basic conditions .
  • Intermediate Characterization:
    • TLC monitors reaction progress.
    • NMR (¹H/¹³C) confirms substitution patterns and regioselectivity.
    • Mass Spectrometry (MS) validates molecular weight .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR identifies proton environments (e.g., aromatic protons, benzyl CH₂).
    • ¹³C NMR distinguishes carbons adjacent to bromine (deshielding effects).
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula via exact mass .
  • X-ray Crystallography: Resolves ambiguous regiochemistry (e.g., bromine placement) by determining bond lengths and angles .
  • HPLC/Purity Analysis: Quantifies impurities using reverse-phase columns and UV detection .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural confirmation?

Methodological Answer: Discrepancies between NMR predictions and observed data (e.g., unexpected coupling or splitting) may arise due to:

  • Dynamic Effects: Conformational flexibility or tautomerism. Use variable-temperature NMR to assess exchange processes .
  • Crystallographic Validation: If NMR is inconclusive, grow single crystals and solve the structure via X-ray diffraction. Refinement with SHELXL resolves positional ambiguities (e.g., bromine vs. benzyl orientation) .
  • Computational Chemistry: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

Q. What strategies optimize bromination efficiency in benzofuran derivatives?

Methodological Answer: Bromination efficiency depends on:

  • Catalyst Selection: FeBr₃ enhances electrophilic substitution but may require anhydrous conditions. NBS with AIBN (azobisisobutyronitrile) offers radical bromination for regioselectivity .
  • Solvent Effects: Polar aprotic solvents (e.g., DCM, DMF) stabilize intermediates.
  • Temperature Control: Lower temperatures (0–5°C) minimize side reactions (e.g., dibromination) .
  • Monitoring Tools: Real-time FTIR tracks Br₂ consumption.

Q. How to design interaction studies for evaluating biological activity?

Methodological Answer:

  • Target Selection: Prioritize enzymes/receptors linked to benzofuran bioactivity (e.g., kinases, cyclooxygenases) .
  • Assay Design:
    • Enzyme Inhibition: Use fluorescence-based assays (e.g., fluorogenic substrates) to measure IC₅₀ values.
    • Molecular Docking: Perform in silico screening (AutoDock Vina) to predict binding modes to active sites .
    • Cell-Based Assays: Test cytotoxicity (MTT assay) and anti-inflammatory activity (e.g., IL-6/IL-1β ELISA) .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Methodological Answer:

  • Challenges:
    • Poor solubility in common solvents.
    • Polymorphism due to flexible benzyl group.
  • Solutions:
    • Solvent Screening: Test mixed solvents (e.g., EtOH/water, DMSO/ether) for slow evaporation.
    • Seeding: Introduce microcrystals to induce controlled nucleation.
    • Cryocooling: Use liquid nitrogen to stabilize crystals during X-ray data collection .

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